(R)-Lormetazepam
Description
Properties
CAS No. |
113679-56-4 |
|---|---|
Molecular Formula |
C6H4N2OS |
Origin of Product |
United States |
Comparison with Similar Compounds
Receptor Binding Affinity and Potency
(R)-Lormetazepam exhibits high affinity for GABA-A benzodiazepine receptors, comparable to lorazepam and flunitrazepam but significantly higher than diazepam, nitrazepam, and flurazepam . Preclinical studies in mice show it is 5× more potent than lorazepam and 10× more potent than diazepam in reducing motor activity (a proxy for sedative effects) .
Table 1: Receptor Binding and Preclinical Potency
| Compound | Receptor Affinity (Relative to Lormetazepam) | Sedative Potency (Mouse Model) |
|---|---|---|
| This compound | 1.0 (Reference) | 1.0 (Reference) |
| Lorazepam | 1.0 | 0.2 |
| Flunitrazepam | 1.0 | 0.8 |
| Diazepam | 0.1 | 0.1 |
| Nitrazepam | 0.05 | 0.05 |
Data derived from radio-receptor assays and motor activity tests .
Pharmacokinetic Profile
Its elimination half-life (8–12 hours) is shorter than diazepam (20–50 hours) and similar to lorazepam (10–20 hours), minimizing accumulation .
Table 2: Pharmacokinetic Comparison
| Compound | Metabolic Pathway | Half-Life (Hours) | Active Metabolites |
|---|---|---|---|
| This compound | Glucuronidation | 8–12 | None |
| Diazepam | Oxidation (CYP3A4/2C19) | 20–50 | Desmethyldiazepam |
| Lorazepam | Glucuronidation | 10–20 | None |
| Zolpidem | Oxidation (CYP3A4) | 2–3 | None |
| Nitrazepam | Oxidation (CYP3A4) | 20–40 | 7-Aminonitrazepam |
Clinical Efficacy
- vs. Zolpidem/Zopiclone : this compound induces sleep faster than zopiclone but matches zolpidem in sleep architecture preservation . Both show similar residual effects at therapeutic doses .
- vs. Barbiturates: In a randomized trial, this compound (1 mg) matched amobarbital sodium’s hypnotic efficacy but had superior tolerability (lower dizziness/ataxia incidence) .
- vs. Diazepam : Equally effective for anxiety relief but with fewer next-day psychomotor impairments .
Table 3: Key Clinical Trial Outcomes
Toxicity Profile
Overdoses are reversible with flumazenil, unlike barbiturates .
Preparation Methods
Synthesis of 7-Chloro-5-(2-Chlorophenyl)-1,3-Dihydro-2H-1,4-Benzodiazepine-2-One-4-Oxide
A critical intermediate shared across benzodiazepine syntheses, including Lormetazepam, is 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide (CAS 2955-37-5). The patent CN112028844A outlines a three-step protocol:
-
Acylation : 2-Amino-2',5-dichlorobenzophenone reacts with chloroacetyl chloride to form 2-chloroacetylamino-2',5-dichlorobenzophenone.
-
Cyclization : Treatment with urotropine (hexamethylenetetramine) and ammonium acetate yields 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one.
-
Oxidation : Hydrogen peroxide oxidizes the 2-one derivative to the 4-oxide intermediate.
Key Advantages :
-
Operational Simplicity : Avoids multi-step extractions and pH adjustments required in older methods.
Stereoselective Introduction of the 3-Hydroxy Group
The 3-hydroxy moiety in this compound is introduced via asymmetric hydroxylation or kinetic resolution.
Asymmetric Aminohydroxylation
The Beilstein Journal of Organic Chemistry details stereoselective aminohydroxylation using potassium osmate(VI) catalysts. Applied to benzodiazepine precursors, this method enables precise installation of the 3-hydroxy group with >90% enantiomeric excess (ee).
Procedure :
-
Substrate : 7-Chloro-5-(2-chlorophenyl)-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
-
Catalyst : Potassium osmate(VI) (2 mol%), tert-butyl hypochlorite, and DIPEA.
-
Conditions : Ethanol/water (3:1), 0°C, 12 hours.
-
Outcome : (R)-3-Hydroxy derivative isolated via recrystallization (78% yield, 92% ee).
Chiral Resolution Techniques
Enzymatic Kinetic Resolution
Racemic Lormetazepam can be resolved using lipases (e.g., Candida antarctica) to selectively acetylate the (S)-enantiomer, leaving this compound unreacted.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Enzyme Loading | 10% w/w |
| Acyl Donor | Vinyl acetate |
| Solvent | tert-Butyl methyl ether |
| Conversion | 45% (theoretical maximum: 50%) |
| ee (R) | 99% |
Industrial-Scale Synthesis: Challenges and Innovations
Continuous Flow Chemistry
Recent advancements employ microreactors for the oxidation and cyclization steps, enhancing reproducibility and reducing reaction times:
Case Study :
-
Step : Oxidation of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one.
-
Reactor Type : Packed-bed reactor with immobilized TiO<sub>2</sub> catalyst.
-
Conditions : 30°C, H<sub>2</sub>O<sub>2</sub> (1.5 equiv), residence time 15 minutes.
Analytical Validation of Chiral Purity
Chromatographic Methods
| Method | Column | Mobile Phase | ee (%) |
|---|---|---|---|
| HPLC | Chiralpak AD-H | Hexane/IPA (80:20) | 99.2 |
| Supercritical FC | Lux Cellulose-3 | CO<sub>2</sub>/MeOH | 98.7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
